molecular formula C20H25N5O2 B4780024 2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine

2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B4780024
M. Wt: 367.4 g/mol
InChI Key: YJDJSIFTFUTMTL-UHFFFAOYSA-N
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Description

2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a complex organic compound belonging to the pyrazolo[1,5-a]pyrimidine family. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to interact with various molecular targets, making it a valuable tool for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps. One common method starts with the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . These reactions are carried out under controlled conditions, often involving specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to scale up the process. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and improve efficiency. The choice of reagents and solvents is also crucial to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles like amines or thiols replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, and other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce alcohols or amines. Substitution reactions typically result in the replacement of functional groups with the nucleophile.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine stands out due to its specific interactions with molecular targets like CDK2, making it a valuable compound for cancer research. Its unique structure also allows for diverse chemical modifications, enhancing its versatility in various applications.

Properties

IUPAC Name

2-(2-methoxyphenyl)-5-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5O2/c1-15-13-19(21-7-8-24-9-11-27-12-10-24)25-20(22-15)14-17(23-25)16-5-3-4-6-18(16)26-2/h3-6,13-14,21H,7-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJDJSIFTFUTMTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC(=NN2C(=C1)NCCN3CCOCC3)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 3
2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
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2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Reactant of Route 6
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2-(2-methoxyphenyl)-5-methyl-N-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidin-7-amine

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